
Isophenmetrazine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isophenmetrazine Hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl It is a derivative of phenmetrazine, a stimulant drug that was initially used as an appetite suppressant
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isophenmetrazine Hydrochloride involves the reaction of 2-phenylmorpholine with methyl iodide under basic conditions to form the intermediate 2-methyl-2-phenylmorpholine. This intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using recrystallization techniques to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
Isophenmetrazine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Substitution reactions can occur at the phenyl ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized metabolites, reduced amines, and substituted derivatives of this compound.
Scientific Research Applications
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on neurotransmitter release and uptake, making it useful in neurobiological research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as attention deficit hyperactivity disorder (ADHD) and obesity.
Mechanism of Action
Isophenmetrazine Hydrochloride exerts its effects by blocking the reuptake of norepinephrine and dopamine into the presynaptic neuron. This leads to an increase in the release of these monoamines into the extraneuronal space. The compound interacts with various molecular targets, including dopamine and norepinephrine transporters, and affects pathways involved in neurotransmitter release and uptake .
Comparison with Similar Compounds
Isophenmetrazine Hydrochloride is similar to other phenylmorpholine derivatives, such as:
Phenmetrazine: Both compounds share a similar structure and mechanism of action but differ in their pharmacokinetic properties.
Phendimetrazine: This compound is a prodrug of phenmetrazine and has a similar pharmacological profile.
Phenetrazine: Another phenylmorpholine derivative with stimulant properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct pharmacological properties compared to its analogues .
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
(2R,5R)-5-methyl-2-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11+;/m1./s1 |
InChI Key |
JWPCTGQKTDWSIB-XQKZEKTMSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@@H](CN1)C2=CC=CC=C2.Cl |
Canonical SMILES |
CC1COC(CN1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine](/img/structure/B13328231.png)
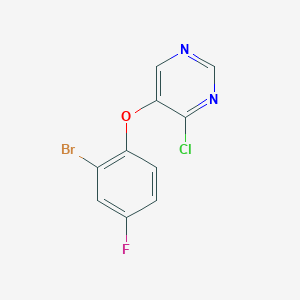
![1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13328247.png)
![tert-Butyl (S)-8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13328252.png)
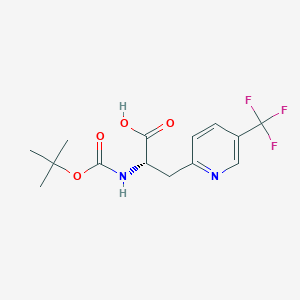
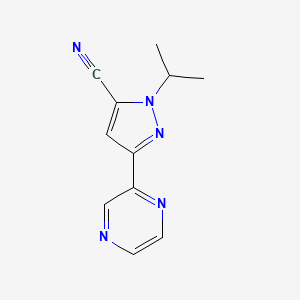
![1',4',6',7'-Tetrahydrospiro[cyclopentane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B13328270.png)
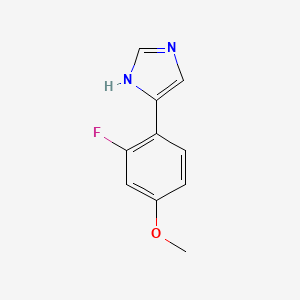
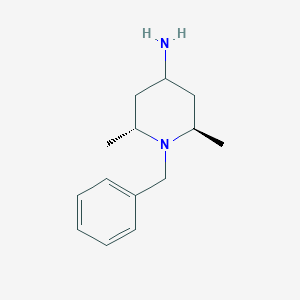
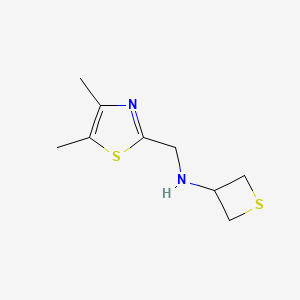
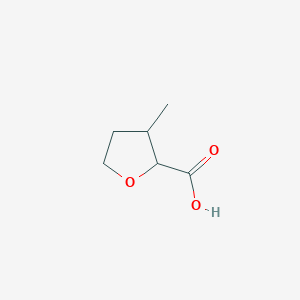
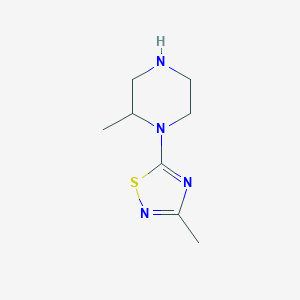
![(R)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a]azepin-6-yl)acetate](/img/structure/B13328292.png)

